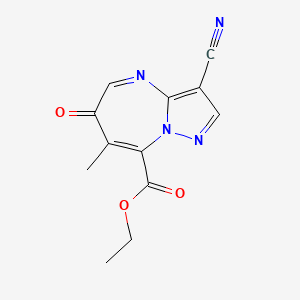![molecular formula C52H44P2Pt B12878612 [1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)
[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: is a complex organometallic compound that features a platinum center coordinated to phosphine ligands and an ethynediyl-bridged bisbenzene structure. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-(1,2-ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum typically involves the following steps:
Formation of the Ethynediyl-bridged Bisbenzene Ligand: This step involves the coupling of two benzene rings via an ethynediyl bridge. The reaction is usually carried out using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under an inert atmosphere.
Coordination to Platinum: The ethynediyl-bridged bisbenzene ligand is then reacted with a platinum precursor, such as platinum(II) chloride, in the presence of phosphine ligands. The reaction is typically carried out in a suitable solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the platinum center is reduced to a lower oxidation state.
Substitution: The phosphine ligands can be substituted with other ligands, such as halides or other phosphines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the addition of catalytic amounts of other reagents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a platinum(IV) complex, while reduction may yield a platinum(0) complex.
Aplicaciones Científicas De Investigación
[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as hydrogenation and cross-coupling reactions.
Material Science: It is used in the development of advanced materials, including conductive polymers and nanomaterials.
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as platinum-based compounds are known to interact with DNA and inhibit cancer cell growth.
Coordination Chemistry: It serves as a model compound for studying the coordination chemistry of platinum and the electronic effects of phosphine ligands.
Mecanismo De Acción
The mechanism by which [1,1’-(1,2-ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum exerts its effects involves the coordination of the platinum center to various substrates. The platinum center can undergo oxidative addition, reductive elimination, and ligand exchange reactions, which are key steps in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or substrate activation in catalysis.
Comparación Con Compuestos Similares
[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: can be compared with other platinum-based compounds, such as:
Cisplatin: A well-known anticancer drug that forms cross-links with DNA.
Platinum(II) acetylacetonate: Used in catalysis and material science.
Platinum(IV) chloride: A common precursor for various platinum complexes.
The uniqueness of [1,1’-(1,2-ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum lies in its ethynediyl-bridged bisbenzene structure, which imparts distinct electronic properties and reactivity compared to other platinum compounds.
Propiedades
Fórmula molecular |
C52H44P2Pt |
|---|---|
Peso molecular |
925.9 g/mol |
Nombre IUPAC |
(4-methylphenyl)-diphenylphosphane;2-phenylethynylbenzene;platinum |
InChI |
InChI=1S/2C19H17P.C14H10.Pt/c2*1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;/h2*2-15H,1H3;1-10H; |
Clave InChI |
TXTACAZFYCHQNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C#CC2=CC=CC=C2.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)





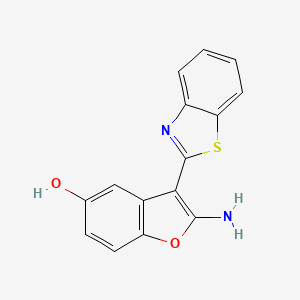
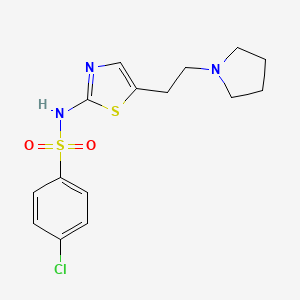
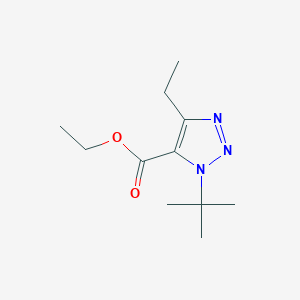

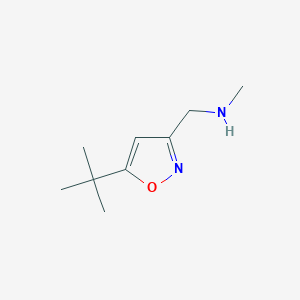
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)
